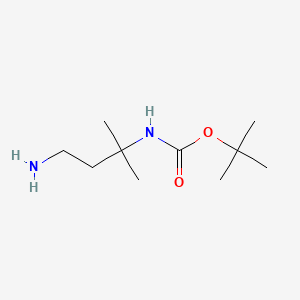
tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate
Vue d'ensemble
Description
Synthesis Analysis
TBC can be synthesized via Curtius Rearrangement. A method involving the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, leading to tert-butyl carbamate derivatives at low temperatures.Molecular Structure Analysis
The molecular weight of TBC is 202.29 g/mol. The InChI Key is HQZCKDWAFDGVHG-UHFFFAOYSA-N.Chemical Reactions Analysis
TBC is a versatile reagent due to its ability to react with a variety of substrates. It has been used in the synthesis of biologically active compounds. For example, derivatives of tert-butyl carbamate, including 4-amino-2-(substituted methyl)-2-butenoic acids, act as potent competitive reversible inhibitors of gamma-aminobutyric acid aminotransferase.Applications De Recherche Scientifique
Intermediate Synthesis in Drug Development
An example of its application in drug development is the synthesis of an important intermediate product in the creation of ceftolozane . This process involves multiple steps, including amination, reduction, esterification, trityl protection, and condensation.
Safety and Hazards
Mécanisme D'action
Target of Action
Tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate, also known as 3-(Boc-amino)-3-methylbutanamine, is primarily used as a protecting group for amines in organic synthesis . It is particularly useful in the synthesis of peptides .
Mode of Action
The mode of action of tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate involves its ability to protect amino groups from reacting with other substances during chemical reactions . This is achieved by converting the amino group into a carbamate . The tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate can then be removed by mild acidolysis .
Biochemical Pathways
Tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate plays a crucial role in the synthesis of various biochemical compounds. It is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The primary result of the action of tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate is the protection of amino groups during chemical reactions, allowing for the successful synthesis of complex organic compounds . After its removal, the original amino group is left intact, ready to participate in further reactions .
Action Environment
The action of tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its removal requires an acidic environment . Furthermore, it is stable under a variety of conditions, making it a versatile tool in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6-7,11H2,1-5H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZCKDWAFDGVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate | |
CAS RN |
880100-43-6 | |
| Record name | tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1520856.png)
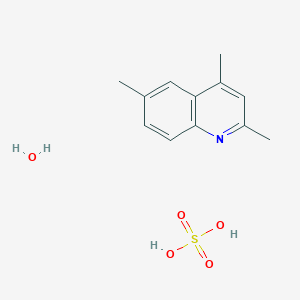

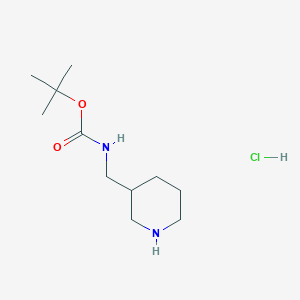

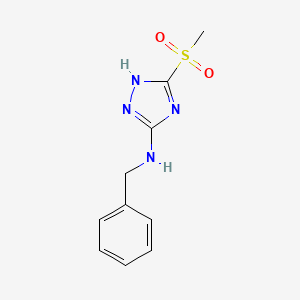
![4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520864.png)

![Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate](/img/structure/B1520867.png)

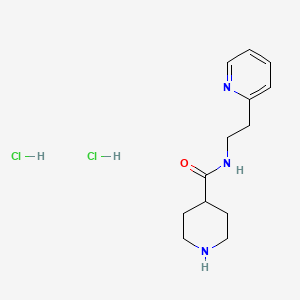
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1520871.png)
![1-methyl-5-[(methylamino)carbonyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1520872.png)
![N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1520873.png)